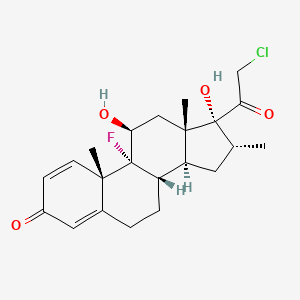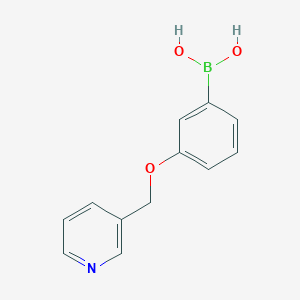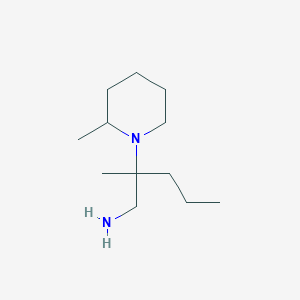
4-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a dioxidotetrahydrothiophene moiety, a urea linkage, and an isopentyl-substituted benzamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxidotetrahydrothiophene moiety: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Urea linkage formation: The dioxidotetrahydrothiophene intermediate is then reacted with an isocyanate derivative to form the urea linkage.
Benzamide formation: The final step involves the reaction of the urea intermediate with an isopentyl-substituted benzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene moiety or to modify the urea linkage.
Substitution: The benzamide group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene moiety.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted benzamide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 4-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophene moiety may interact with enzymes or receptors, modulating their activity. The urea linkage and benzamide group can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a dioxidotetrahydrothiophene moiety, used as a potassium channel activator.
3-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-(4-fluorophenyl)propanamide: A related compound with similar structural features.
Uniqueness
4-(3-(1,1-Dioxidotetrahydrothiophen-3-yl)ureido)-N-isopentylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopentyl-substituted benzamide group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Propiedades
Número CAS |
1144489-46-2 |
|---|---|
Fórmula molecular |
C17H25N3O4S |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C17H25N3O4S/c1-12(2)7-9-18-16(21)13-3-5-14(6-4-13)19-17(22)20-15-8-10-25(23,24)11-15/h3-6,12,15H,7-11H2,1-2H3,(H,18,21)(H2,19,20,22) |
Clave InChI |
SIOJHEMYBBPTDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)


![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)
![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)



![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)


![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)


